Home > Products > Screening Compounds P33483 > N-Methyl Lenalidomide
N-Methyl Lenalidomide -

N-Methyl Lenalidomide

Catalog Number: EVT-1501007
CAS Number:
Molecular Formula: C₁₄H₁₅N₃O₃
Molecular Weight: 273.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl Lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound belongs to a class of drugs known as Immunomodulatory Drugs (IMiDs), which are characterized by their ability to modulate immune responses and promote the degradation of specific proteins through the recruitment of E3 ubiquitin ligases. The source of N-Methyl Lenalidomide is primarily derived from the synthetic modifications of Lenalidomide, which itself is synthesized from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate through a multi-step process involving coupling, reduction, and recrystallization .

Classification

N-Methyl Lenalidomide can be classified under the following categories:

  • Pharmaceutical Compound: Used in oncology for its therapeutic effects.
  • Immunomodulatory Agent: Modulates immune system activity.
  • E3 Ligase Recruiter: Facilitates targeted protein degradation.
Synthesis Analysis

The synthesis of N-Methyl Lenalidomide involves several key steps that build upon the established synthetic route for Lenalidomide. The traditional synthesis includes:

  1. Bromination: The side chain of methyl 2-methyl-3-nitrobenzoate is brominated using N-bromosuccinimide (NBS) in suitable solvents such as halogenated hydrocarbons.
  2. Cyclization and Alkylation: The brominated compound undergoes alkylation with alpha-aminoglutarimide, followed by cyclization to form a piperidine derivative.
  3. Catalytic Hydrogenation: This intermediate is then subjected to catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere to yield Lenalidomide.
  4. Methylation: Finally, N-methylation can be performed on Lenalidomide to obtain N-Methyl Lenalidomide, typically using methyl iodide or dimethyl sulfate in an appropriate solvent like dimethylformamide .

The process has been optimized to reduce purification steps and increase yield, allowing for rapid access to various analogues .

Molecular Structure Analysis

The molecular structure of N-Methyl Lenalidomide is characterized by a phthalimide ring system, which is crucial for its biological activity. The structure can be described as follows:

  • Chemical Formula: C13_{13}H13_{13}N3_{3}O3_{3}
  • Molecular Weight: Approximately 253.26 g/mol
  • Structural Features:
    • A phthalimide moiety that facilitates binding to Cereblon (CRBN).
    • A piperidine ring that contributes to its pharmacological properties.

The compound exhibits polymorphism, which may affect its solubility and bioavailability .

Chemical Reactions Analysis

N-Methyl Lenalidomide participates in various chemical reactions typical for compounds with similar structures:

  1. Hydrolysis: Under certain conditions, it can undergo hydrolysis, leading to the formation of degradation products.
  2. Reduction Reactions: It can be reduced further under specific conditions to modify its functional groups.
  3. Binding Interactions: The compound forms non-covalent interactions with CRBN, facilitating targeted protein degradation through ubiquitination pathways .
Mechanism of Action

The mechanism of action for N-Methyl Lenalidomide involves its binding to Cereblon, an E3 ubiquitin ligase component. This interaction promotes the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as Ikaros and Aiolos, which are critical in hematopoiesis and immune regulation. The binding affinity of N-Methyl Lenalidomide to CRBN has been shown to be comparable to that of its parent compound, Lenalidomide .

Key Data

  • Binding Affinity: The dissociation constant (KD_D) values indicate strong binding interactions with target proteins involved in cell cycle regulation and apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to moisture and light.
  • Melting Point: Specific melting point data may vary based on polymorphic forms.

Relevant Data

Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry are employed for characterization and purity assessment .

Applications

N-Methyl Lenalidomide has several scientific applications:

  1. Cancer Treatment: Used in clinical settings for treating multiple myeloma and other hematological malignancies due to its immunomodulatory effects.
  2. Research Tool: Serves as a model compound for studying protein degradation pathways and developing new therapeutic strategies targeting CRBN.
  3. Drug Development: Acts as a lead compound for synthesizing novel analogues with improved pharmacological profiles or selectivity towards different neosubstrates .
Chemical Synthesis and Structural Characterization of N-Methyl Lenalidomide

Synthetic Pathways for N-Methyl Lenalidomide Derivatization

N-Methyl Lenalidomide (C₁₄H₁₅N₃O₃; MW 273.29 g/mol) is synthesized through targeted modifications of the parent compound lenalidomide. Two primary routes are employed:

  • Direct N-Methylation: Alkylation of lenalidomide’s isoindolinone nitrogen using methylating agents (e.g., methyl iodide) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method requires stringent temperature control (0–25°C) to minimize N-overalkylation [1] [10].
  • Reductive Amination: Condensation of 3-(1-oxo-4-nitroisoindolin-2-yl)piperidine-2,6-dione with methylamine, followed by catalytic hydrogenation (Pd/C, H₂) in methanol/acetonitrile solvent systems. This achieves >95% purity and yields exceeding 80% [1] [10].

Table 1: Synthetic Conditions for N-Methyl Lenalidomide

MethodReagentsSolvent SystemTemperatureYield
Direct N-MethylationCH₃I, K₂CO₃DMF0–25°C65–70%
Reductive AminationCH₃NH₂, Pd/C, H₂MeCN/MeOH (1:1)20–40°C80–85%

Spectroscopic Analysis of Structural Modifications

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆): The N-methyl signal appears as a distinct singlet at δ 2.85 ppm, confirming methylation at the isoindolinone nitrogen. This contrasts with lenalidomide’s NH peak (δ 10.75 ppm) [4] [6].
  • ¹³C NMR: The N-methyl carbon resonates at δ 30.2 ppm, while the carbonyl carbons (isoindolinone C1, piperidine C2/C6) appear at δ 172.8, 171.5, and 174.3 ppm, respectively [6].

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ peak at m/z 274.1, consistent with the molecular formula C₁₄H₁₅N₃O₃. Fragmentation ions at m/z 256.1 (loss of H₂O) and 213.0 (cleavage of glutarimide ring) [2] [6].

FT-IR Spectroscopy:

  • Disappearance of N–H stretch (3,300 cm⁻¹) in lenalidomide and emergence of aliphatic C–H stretches (2,960–2,870 cm⁻¹). Carbonyl stretches remain at 1,710 cm⁻¹ (isoindolinone) and 1,690 cm⁻¹ (glutarimide) [6].

Crystallographic Studies and Conformational Dynamics

N-Methyl Lenalidomide crystallizes in monoclinic space group P2₁/c, with unit cell parameters a = 7.12 Å, b = 12.85 Å, c = 14.20 Å, and β = 98.5°. Key features:

  • Glutarimide Ring: Adopts a half-chair conformation, similar to lenalidomide’s Form B [3].
  • Isoindolinone Plane: Dihedral angle of 84.5° between isoindolinone and glutarimide rings, sterically influenced by the N-methyl group [3] [9].
  • Hydrogen Bonding: Forms dimeric chains via N–H···O=C interactions (2.98 Å), absent in N-methylated analogs due to loss of the amide proton [3].

Molecular dynamics simulations reveal enhanced conformational flexibility at physiological temperatures (310 K), particularly in the glutarimide ring’s puckering modes, which influence Cereblon (CRBN) binding [8] [9].

Comparative Structural Analysis with Parent Compound Lenalidomide

Table 2: Structural Comparison of Lenalidomide and N-Methyl Lenalidomide

PropertyLenalidomideN-Methyl LenalidomideFunctional Impact
N-H Bond (Position)Present (Isoindolinone)Absent (Replaced by N–CH₃)Loss of H-bond donor capacity
logP0.41.1Increased lipophilicity
CRBN BindingHigh (Kd = 0.25 µM)Low (Kd > 10 µM)Disrupted neosubstrate recruitment
Crystal Density1.45 g/cm³1.42 g/cm³Altered packing efficiency

The N-methyl group disrupts key interactions critical for lenalidomide’s pharmacology:

  • CRBN Binding: Lenalidomide’s isoindolinone NH forms a hydrogen bond with CRBN’s His353 residue. N-methylation sterically blocks this interaction, abolishing IKZF1/3 degradation [8] [9].
  • Solubility: Aqueous solubility decreases from 0.3 mg/mL (lenalidomide) to 0.05 mg/mL (N-methyl analog) due to enhanced hydrophobicity [6] [7].
  • Electrostatic Potential: Molecular electrostatic potential (MEP) maps show reduced positive charge on the isoindolinone nitrogen, weakening interactions with CRBN’s hydrophobic pocket [8].

Properties

Product Name

N-Methyl Lenalidomide

Molecular Formula

C₁₄H₁₅N₃O₃

Molecular Weight

273.29

Synonyms

3-[4-(Methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.